molecular formula C18H24N2O3 B1358615 Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 219814-72-9

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B1358615
CAS No.: 219814-72-9
M. Wt: 316.4 g/mol
InChI Key: DPSPJMMXKGXNMR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative with the molecular formula C₁₈H₂₄N₂O₃ and a molecular weight of 316.40 g/mol . This compound features a tetrahydropyrimidine core substituted with a 4-isopropylphenyl group at position 4, methyl groups at positions 1 and 6, and an ester moiety at position 3. It is synthesized via Biginelli-like multicomponent reactions, typically involving aldehydes, β-ketoesters, and urea/thiourea derivatives . The compound has been studied for its structural and electronic properties using density functional theory (DFT), which highlights the influence of the 4-isopropylphenyl group on molecular stability and charge distribution .

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-oxo-6-(4-propan-2-ylphenyl)-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-6-23-17(21)15-12(4)20(5)18(22)19-16(15)14-9-7-13(8-10-14)11(2)3/h7-11,16H,6H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPJMMXKGXNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable diketone and urea or thiourea under acidic or basic conditions to form the pyrimidine core.

    Substitution Reactions: Introduction of the isopropylphenyl group through Friedel-Crafts alkylation or acylation.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the pyrimidine ring can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to specific enzymes or receptors, altering their activity. The exact mechanism depends on the target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) IR Spectral Data (cm⁻¹) Crystallographic Features
Target Compound Not reported ν(C=O) ester ~1700–1710; ν(NH) ~2990–3322 Flattened boat conformation (predicted via DFT)
4a 215 ν(C=O) ester 1708; ν(C=O) amide 1615; ν(NH) 2990 Not reported
4f 130 ν(C=O) ester 1683; ν(C=O) amide 1630; ν(NH) 3322 Disorder in ethyl group (occupancy 0.7/0.3)
4-(4-cyanophenyl) Not reported ν(C≡N) ~2220; ν(C=O) ester ~1700 Two enantiomers linked via N–H⋯O/S hydrogen bonds

Biological Activity

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate is C17_{17}H22_{22}N2_2O3_3. The compound features a pyrimidine ring substituted with an isopropylphenyl group and two methyl groups, contributing to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit antimicrobial properties. A study demonstrated that derivatives of tetrahydropyrimidines showed significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In vitro studies have shown that this compound may exhibit anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate may possess anticancer properties. In cell line assays, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes key findings from recent studies:

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Cell cycle arrest at G1 phase
A54925Inhibition of proliferation

Case Study 1: Antibacterial Efficacy

A case study involving the synthesis and evaluation of various pyrimidine derivatives highlighted the significant antibacterial activity of Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate against Gram-positive bacteria. The study utilized a range of bacterial strains and determined that structural modifications could enhance activity.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. Results indicated a marked reduction in paw edema and inflammatory cytokine levels in treated animals compared to controls. This suggests that further development could lead to new anti-inflammatory therapeutics.

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